molecular formula C19H24N4O2S B5550683 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide

N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide

Cat. No. B5550683
M. Wt: 372.5 g/mol
InChI Key: NVRMQIKZYFMMRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a][1,4]diazepines involves intramolecular cyclocondensation and reactions with potassium cyanide in water, leading to various derivatives such as carbonitriles, carboxamides, and carboxylic acids. For example, the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine derivatives highlights the versatility of these compounds and their synthesis pathways (Kemskii et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a][1,4]diazepine derivatives has been characterized using various spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and its structure confirmed by single crystal X-ray diffraction studies, illustrating the compound's crystalline form and molecular geometry (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a][1,4]diazepines undergo a range of chemical reactions, leading to the formation of various functionalized derivatives. For example, the reaction with benzylthiol or thiophenols produces sulfanyl derivatives, demonstrating the chemical versatility and reactivity of these compounds (Bol’but et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a][1,4]diazepine derivatives, including their thermal stability and crystalline structure, have been extensively studied. For instance, thermal analysis and Hirshfeld surface analysis have provided insights into the stability and intermolecular interactions within the crystal lattice of these compounds (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a][1,4]diazepine derivatives are influenced by their molecular structure and functional groups. Studies have explored the reactivity of these compounds with various reagents, leading to a diverse array of derivatives with potential applications in different fields (Shaabani et al., 2008).

Scientific Research Applications

Novel Histamine H3 Receptor Antagonists

GSK207040 and GSK334429 are identified as structurally novel and selective non-imidazole histamine H3 receptor antagonists with high affinity for human and rat H3 receptors. These compounds have demonstrated potential therapeutic benefits in dementia and neuropathic pain through reversing memory impairment induced by scopolamine and reducing tactile allodynia caused by capsaicin in rats. The research suggests a promising direction for the development of new treatments targeting H3 receptors for memory disorders and pain management Biochemical Pharmacology, 2007.

Advances in Diazepine Chemistry

Studies on the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives highlight significant advancements in the field of diazepine chemistry. The research provides valuable insights into intramolecular cyclocondensation reactions, offering new pathways for creating complex diazepine structures. This work contributes to the broader understanding of diazepine and its derivatives, enriching the chemical toolkit available for developing novel compounds with potential therapeutic applications Russian Journal of Organic Chemistry, 2014.

properties

IUPAC Name

N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-6-7-17(26-13)18(24)20-11-15-10-16-12-22(8-3-9-23(16)21-15)19(25)14-4-2-5-14/h6-7,10,14H,2-5,8-9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRMQIKZYFMMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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